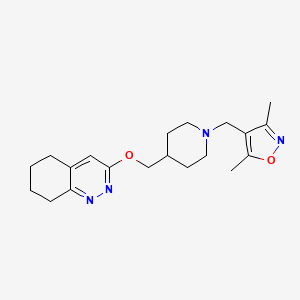

3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole

Description

3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is a heterocyclic compound featuring a 3,5-dimethylisoxazole core linked to a piperidinylmethyl group, which is further substituted with a tetrahydrocinnolinyloxy methyl moiety. The piperidine linker may facilitate conformational flexibility, influencing target binding .

Properties

IUPAC Name |

3,5-dimethyl-4-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2/c1-14-18(15(2)26-23-14)12-24-9-7-16(8-10-24)13-25-20-11-17-5-3-4-6-19(17)21-22-20/h11,16H,3-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSHRZUQNLVOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole typically involves a multi-step process:

Formation of the Isoxazole Ring: Starting from an appropriate ketone, the isoxazole ring can be formed through a cyclization reaction under acidic or basic conditions.

Substitution to Introduce Piperidinyl and Cinnolinyl Groups: This involves nucleophilic substitution reactions where the piperidinyl and cinnolinyl groups are introduced under controlled temperature and solvent conditions.

Methylation: Finally, methyl groups are added using methylating agents such as methyl iodide in the presence of a base.

Industrial production methods would involve optimizing these steps to ensure high yield and purity of the final product, using large-scale equipment and ensuring safe handling of reagents and conditions.

Chemical Reactions Analysis

3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole can undergo various types of chemical reactions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially forming ketones or aldehydes.

Reduction: Reduction reactions using hydrogen gas over a palladium catalyst or sodium borohydride can lead to alcohol formation.

Substitution: The isoxazole ring and other functional groups can undergo substitution reactions with halogens, nucleophiles, or electrophiles under appropriate conditions.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions. Major products depend on the specific reaction conditions but can include altered forms of the original compound with different functional groups or chain lengths.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole exhibit antidepressant-like effects in animal models. The tetrahydrocinnoline structure is known to influence serotonin and norepinephrine reuptake inhibition, which are critical pathways in mood regulation.

Neuroprotective Effects

Studies have shown that derivatives of tetrahydrocinnoline can provide neuroprotection against oxidative stress and neuroinflammation. This property is particularly relevant for the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to modulate neurotrophic factors may contribute to its protective effects on neuronal cells.

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This application is significant in treating chronic inflammatory conditions and autoimmune diseases.

Binding Affinity Studies

In vitro studies have assessed the binding affinity of this compound) to various receptors. Preliminary findings suggest significant interactions with serotonin receptors (5-HT2A), which may explain its antidepressant effects.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant efficacy of a related compound in a mouse model of depression induced by chronic stress. The results indicated that administration led to significant reductions in depressive-like behaviors compared to control groups .

Case Study 2: Neuroprotection in Alzheimer’s Models

In another study featured in Neurobiology of Aging, researchers investigated the neuroprotective effects of tetrahydrocinnoline derivatives on neuronal cultures exposed to amyloid-beta toxicity. The results demonstrated that treatment with the compound significantly reduced cell death and improved cell viability .

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole exerts its effects would depend on its specific application. For instance, if it binds to a particular enzyme, it might inhibit or activate the enzyme's activity, affecting downstream pathways. Molecular targets could include enzymes, receptors, or DNA, depending on its design and intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

a. Compound 8b and 8c ():

These chloro-substituted isoxazole derivatives (e.g., 2H-1-aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole) share an isoxazole core fused with naphtho/benzo rings. Key differences include:

- Substituents: 8b/8c feature chloro groups and phenethylpiperidine, whereas the target compound lacks halogens and incorporates a tetrahydrocinnolinyloxy methyl group.

- Linker : Both use piperidine, but the target’s piperidinylmethyl linker may offer distinct spatial arrangements compared to 8b/8c’s phenethyl substitution .

b. Compound 1l (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) is a tetrahydroimidazopyridine derivative. Structural contrasts include:

- Heterocycle : 1l’s imidazopyridine core differs from the isoxazole in the target compound, altering electronic properties and hydrogen-bonding capacity.

- Functional Groups: 1l contains nitro, cyano, and ester groups, which increase polarity and solubility. The target compound’s methyl and tetrahydrocinnolinyl substituents may enhance lipophilicity.

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (estimated ~450–500 g/mol) likely exceeds 8b/8c (~400–450 g/mol) and 1l (MW 561.5 g/mol).

- Melting Point : Compound 1l has a high melting point (243–245°C), suggesting crystallinity. The target compound’s melting behavior is uncharacterized but may vary due to its hybrid structure .

- Solubility : The ester groups in 1l improve aqueous solubility, whereas the target’s methyl and piperidine groups may reduce it, requiring formulation optimization.

Pharmacological Implications

- Target Binding: The tetrahydrocinnolinyl group in the target compound could engage in hydrogen bonding or π-π interactions distinct from 8b/8c’s chloro-aromatic systems or 1l’s nitro/cyano motifs.

- Metabolic Stability : The target’s methyl groups may hinder oxidative metabolism compared to 1l’s nitro group, which is prone to reduction.

Biological Activity

3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of a piperidine moiety and a tetrahydrocinnoline derivative may contribute to its pharmacological effects.

Molecular Formula: C30H34N2O7

Molecular Weight: 520.2335 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole ring and the introduction of the tetrahydrocinnoline structure. The synthetic route often utilizes various reagents and conditions to achieve high yields and purity.

Antiinflammatory Activity

Research has demonstrated that derivatives of tetrahydrocinnoline compounds exhibit significant anti-inflammatory properties. A study indicated that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In vitro assays have revealed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Tetrahydrocinnoline derivatives have been linked to improved cognitive function and neuroprotection in models of neurodegenerative diseases. In particular, they may modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Case Study 1: Antiinflammatory Mechanism

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of related compounds. It was found that specific substitutions on the tetrahydrocinnoline core enhanced anti-inflammatory activity by modulating NF-kB signaling pathways .

Case Study 2: Cancer Cell Line Testing

In a recent publication, researchers tested the compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers in treated cells compared to controls .

Data Summary

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3,5-Dimethyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk side-product formation.

- Solvent Choice : Polar aprotic solvents like DMF or THF are preferred for nucleophilic substitutions involving piperidine intermediates .

- Reaction Time : Extended reaction times (12–24 hours) ensure complete conversion, monitored via TLC or HPLC .

- Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to enhance yield .

- Validation : Employ High Performance Liquid Chromatography (HPLC) to verify purity (>95%) and Nuclear Magnetic Resonance (NMR) to confirm structural integrity .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., isoxazole methyl groups at δ 2.1–2.3 ppm, piperidinyl protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., expected [M+Na]⁺ ion) .

- HPLC Retention Time (tR) : Compare against standards (e.g., tR = 4.9–5.7 min under gradient elution) .

- Data Table :

| Analytical Method | Key Metrics | Example Values |

|---|---|---|

| HPLC | Purity (%) | 96–99% |

| ESI-MS | [M+Na]⁺ | 366.3–425.3 |

| ¹H NMR | δ (ppm) | 2.1–4.0 (methyl/piperidine) |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the tetrahydrocinnolinyl-piperidine moiety?

- Methodological Answer :

- Analog Synthesis : Replace the tetrahydrocinnolinyl group with bioisosteres (e.g., quinoline, benzothiazole) to assess binding affinity changes .

- Biological Assays : Use enzyme-linked assays (e.g., kinase inhibition) or cellular models (e.g., IC₅₀ in cancer cell lines) to quantify activity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Orthogonal Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, distinguish piperidinyl CH₂ groups from isoxazole substituents .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond connectivity .

- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring puckering) that may obscure signals .

Q. How can reaction scalability challenges be addressed without compromising yield or purity?

- Methodological Answer :

- Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer in exothermic steps (e.g., sulfonylation) .

- DoE (Design of Experiments) : Apply factorial design to identify critical factors (e.g., solvent ratio, catalyst loading) affecting yield .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

Data-Driven Research Considerations

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, solubility)?

- Methodological Answer :

- Software : Use Schrödinger’s QikProp or ACD/Labs to calculate logP (e.g., predicted logP = 4.65 for analogs ).

- Solubility Prediction : Apply Hansen solubility parameters (HSPs) to identify compatible excipients for formulation .

Q. How should researchers design experiments to validate target engagement in cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in the presence of the compound .

- Fluorescence Polarization : Track competitive displacement of fluorescent probes in live-cell imaging .

- Knockdown Controls : Use siRNA or CRISPR to silence putative targets and confirm loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.